p-Menthane

Description

Historical Context of p-Menthane (B155814) Discovery and Early Chemical Characterization

The historical context of this compound's discovery is closely linked to the study of terpenes and essential oils. While specific details about the very first isolation and characterization of this compound itself are not extensively documented in the provided search results, its derivatives, such as This compound-3,8-diol (B45773) (PMD), have a more clearly defined history, particularly in their application as insect repellents. The repellent effect of PMD was discovered by industry in the 1960s. wikipedia.org Quwenling, a natural insect repellent containing this compound-3,8-diol, has been used in China for over two decades. uni-regensburg.de This suggests that knowledge and utilization of this compound derivatives in natural products predate their formal characterization and synthesis in modern chemistry.

This compound is described as a colorless liquid with a fragrant, fennel-like odor. wikipedia.orgchemicalbook.com It is the product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene (B1678584), terpinolenes, phellandrene, and limonene (B3431351). wikipedia.org Early chemical characterization would have involved determining its elemental composition and molecular weight, leading to the establishment of its chemical formula, C₁₀H₂₀. wikipedia.org Its classification as a monoterpenoid hydrocarbon places it within a large family of natural products derived from isoprene (B109036) units. hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca

Significance of this compound as a Fundamental Monoterpenoid Hydrocarbon in Organic Chemistry

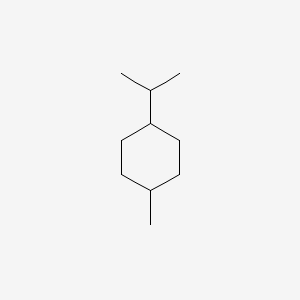

This compound holds significance in organic chemistry as a fundamental monoterpenoid hydrocarbon due to its core structure, a cyclohexane (B81311) ring with a methyl group at position 1 and an isopropyl group at position 4 (or vice versa, depending on the numbering convention used in specific derivatives). hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca This structural motif serves as the backbone for a wide array of naturally occurring and synthetic menthane-type monoterpenoids. hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca The relative positions of the methyl and isopropyl groups (para in this compound) distinguish it from its less common isomers, o-menthane and m-menthane, which presumably arise from alkyl migration of p-menthanes. hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca

Its saturated nature (being a hydrocarbon with only single bonds) makes it a stable scaffold upon which various functional groups can be introduced through chemical reactions, leading to the formation of diverse menthane derivatives with different properties and applications. The study of this compound and its derivatives contributes to the understanding of terpene chemistry, stereochemistry, and reaction mechanisms in organic synthesis.

Overview of this compound's Role in Natural Products and Chemical Synthesis

This compound and its derivatives are found in nature and are also synthesized for various applications. This compound itself occurs naturally, particularly in exudates of Eucalyptus fruits. wikipedia.orgchemicalbook.com Many this compound derivatives are key components of essential oils from various plants. For example, this compound-3,8-diol is found in the essential oil of Corymbia citriodora, formerly known as Eucalyptus citriodora. wikipedia.orgnih.govresearchgate.netactascientific.com Other this compound monoterpenoids like p-menthene can be found in foods such as cardamom. foodb.ca Perillaldehyde, another this compound group monoterpene, originates from the plant Perilla frutescens. rsc.org

In chemical synthesis, this compound is often obtained through the catalytic hydrogenation of various terpenoids like limonene, terpinolenes, phellandrene, and p-cymene, typically using catalysts such as Raney nickel, platinum, or copper and aluminum oxides. wikipedia.orgchemicalbook.com this compound serves as a precursor in the synthesis of its hydroperoxide, which is used to initiate polymerizations. wikipedia.org

Its derivatives are synthesized for a range of purposes. For instance, this compound-3,8-diol is synthesized from citronellal (B1669106), often through acid-catalyzed cyclization and hydration reactions. actascientific.comresearchgate.netbeilstein-journals.orgacs.org This synthesis can yield mixtures of stereoisomers. researchgate.net this compound derivatives are used in pharmaceuticals, cosmetics, fragrances, and as intermediates in the production of other fine chemicals. beilstein-journals.orgatlantis-press.com For example, menthane diamine, with the same carbon skeleton as this compound-1,8-diol monohydrate, is used as a curing agent, antibacterial agent, and copolymer. atlantis-press.com

Isomeric Forms of this compound and Their Relevance in Stereochemical Studies

This compound itself, with the structure 1-isopropyl-4-methylcyclohexane, exists as cis and trans isomers due to the relative orientation of the methyl and isopropyl groups on the cyclohexane ring. wikipedia.org These isomers have very similar properties. wikipedia.org

However, the stereochemical complexity becomes more pronounced in substituted p-menthanes, particularly those with additional chiral centers. For example, this compound-3,8-diol (PMD) has three stereocenters on the ring, leading to a total of eight possible stereoisomers. wikipedia.orgchemicalbook.com The exact composition of these stereoisomers can vary depending on the source, whether natural or synthetic. wikipedia.org When derived from Eucalyptus citriodora oil extracts, four stereoisomers of PMD are typically found. researchgate.netresearchgate.net These four stereoisomers, as well as racemic blends and diastereoisomeric mixtures, have been shown to be equally repellent against Anopheles gambiae mosquitoes in studies. nih.govresearchgate.netactascientific.comresearchgate.net

Stereochemistry plays a crucial role in the properties and biological activities of this compound derivatives. Studies on the cytotoxicity of this compound derivatives, for instance, have indicated that stereochemistry can play an important role. nih.gov The synthesis of specific stereoisomers is an active area of research, with methods being developed for diastereodivergent synthesis to obtain individual stereoisomers of compounds like PMD from precursors like enantiopure citronellal. researchgate.net The ability to synthesize and study individual stereoisomers is essential for understanding their specific interactions and optimizing their applications, such as in the development of more effective and targeted chemicals.

Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀ | wikipedia.org |

| Molar Mass | 140.270 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgchemicalbook.com |

| Odor | Fragrant, fennel-like | wikipedia.orgchemicalbook.com |

| Density | 0.8086 g/cm³ | wikipedia.org |

| Boiling Point | 168 °C (334 °F; 441 K) | wikipedia.org |

| Solubility in water | Insoluble | chemicalbook.com |

| Solubility in organic solvents | Soluble in alcohol and oils | chemicalbook.com |

Data Table: Properties of this compound-3,8-diol (PMD)

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀O₂ | wikipedia.org |

| Molar Mass | 172.268 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless | wikipedia.org |

| Odor | Faint minty, herbaceous, eucalyptus-like | chemicalbook.com |

| Cooling Power | Approx. 9.5 times that of (-)-menthol | chemicalbook.com |

| Density | 1.009 g/cm³ | wikipedia.org |

| Stereoisomers | 8 possible | wikipedia.orgchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYNSNXFXLKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025530, DTXSID30884219, DTXSID50883709 | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8039 AT 20 °C/4 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthane, tetradehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.84 °C, -87.6 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for P Menthane and Its Derivatives

Chiral Synthesis and Enantioselective Approaches to p-Menthane (B155814) Scaffolds

The presence of multiple stereocenters in the this compound structure necessitates the development of chiral and enantioselective synthetic strategies to obtain desired isomers with high optical purity. Controlling the formation of these stereocenters is crucial for the biological activity and organoleptic properties of this compound derivatives.

Asymmetric Catalysis in this compound Derivative Synthesis

Asymmetric catalysis plays a pivotal role in the enantioselective construction of this compound scaffolds. This approach utilizes chiral catalysts to favor the formation of one enantiomer over the other during a chemical reaction. Various types of asymmetric catalysts, including transition-metal complexes with chiral ligands and organocatalysts, have been explored for the synthesis of chiral this compound derivatives. researchgate.net, rsc.org, nih.gov For instance, studies have investigated the use of chiral ruthenium catalysts in the asymmetric hydrogenation of olefinic precursors to yield enantioenriched this compound compounds. iupac.org The design and synthesis of efficient chiral ligands, such as P-chiral phosphine (B1218219) ligands, are central to the success of these catalytic systems, influencing both the activity and enantioselectivity of the transformation. nih.gov

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For this compound derivatives, which can possess up to three stereocenters on the cyclohexane (B81311) ring, diastereoselective methods are essential for accessing specific spatial arrangements of substituents. Strategies often involve exploiting existing stereocenters in a starting material to direct the formation of new ones or utilizing rigid cyclic transition states. For example, the acid-catalyzed cyclization of citronellal (B1669106), a common precursor to This compound-3,8-diol (B45773) (PMD), can yield different diastereomers depending on the reaction conditions. researchgate.net, acs.org Research has shown that controlling parameters such as acid concentration, temperature, and reaction time can influence the diastereomeric ratio of the resulting PMD isomers. acs.org Diastereodivergent methods have also been developed to selectively synthesize specific PMD diastereoisomers from enantiopure citronellal. researchgate.net

Enantioenriched this compound Intermediates in Complex Molecule Construction

Enantioenriched this compound intermediates serve as valuable building blocks in the synthesis of more complex natural products and pharmaceuticals. Accessing these intermediates with high enantiomeric purity is a key challenge addressed by asymmetric and diastereoselective synthetic strategies. For example, enantioenriched cyanohydrins derived from 4-substituted cyclohexanones, which possess the this compound skeleton, have been utilized as starting materials for the stereoselective synthesis of this compound diols and triols. researchgate.net, nih.gov The high cis-selectivity observed in the enzyme-catalyzed addition of HCN to these cyclohexanones highlights the power of biocatalysis in generating such enantioenriched intermediates. researchgate.net, nih.gov These chiral intermediates can then be further transformed through a series of reactions to construct complex molecular architectures with defined stereochemistry.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being aligned with the principles of green chemistry to minimize environmental impact and enhance sustainability. vapourtec.com, royalsocietypublishing.org, scentspiracy.com This involves developing processes that reduce waste, utilize renewable resources, avoid hazardous substances, and are energy efficient. scentspiracy.com, mygreenlab.org

Solvent-Free Reaction Conditions for this compound Production

Minimizing or eliminating the use of solvents in chemical reactions is a key aspect of green chemistry. royalsocietypublishing.org For this compound synthesis, efforts have been made to develop solvent-free or aqueous-based reaction conditions. For instance, the synthesis of this compound-3,8-diol from citronellal has been successfully carried out under solvent-free aqueous conditions, achieving high yields. beilstein-journals.org, researchgate.net, nih.gov This approach not only reduces the environmental burden associated with solvent production, use, and disposal but can also simplify downstream processing. beilstein-journals.org, researchgate.net Another green approach involves the cyclization of citronellal in a CO2-H2O medium, where dissolved CO2 forms carbonic acid, catalyzing the reaction without the need for traditional strong acids. researchgate.net, researchgate.net

Utilization of Biosourced Catalysts for this compound Synthesis

The use of catalysts derived from biosourced materials offers a renewable and potentially more environmentally friendly alternative to traditional metal or organic catalysts. acs.org, researchgate.net In the context of this compound synthesis, biosourced catalysts are being explored for various transformations. For example, lignin-derived carbon acid catalysts have been successfully employed in the synthesis of this compound-3,8-diol from citronellal in water, demonstrating comparable or better catalytic performance than some conventional catalysts. researchgate.net, researchgate.net, researchgate.net Additionally, biosourced ammonium (B1175870) salts have shown promise as catalysts for the cyclization-hydration of citronellal to PMD in water, offering an efficient and greener process. acs.org, researchgate.net These advancements highlight the potential of utilizing renewable resources to drive sustainable synthetic routes to this compound derivatives.

Carbon Dioxide as a Reaction Medium in this compound Cyclization

The cyclization of citronellal is a key step in the synthesis of this compound-3,8-diols. This reaction typically involves acid catalysis. Recent research has explored the use of carbon dioxide (CO2) in water as an environmentally benign reaction medium for this cyclization. rsc.orgresearchgate.netpsu.edu

In a CO2-H2O medium, dissolved CO2 forms carbonic acid, which increases the acidity of the solution and catalyzes the cyclization of citronellal. rsc.orgresearchgate.netpsu.edu This approach can enhance the reaction rate significantly compared to using water alone. rsc.orgresearchgate.netpsu.edu Studies have shown that the reaction rate can be increased by approximately 6 times with the addition of CO2 to water. rsc.orgresearchgate.netpsu.edu While the conversion in CO2-H2O might be slightly lower than with strong acid catalysts like sulfuric acid, the CO2-H2O system can serve as a cleaner alternative, especially at higher reaction temperatures. rsc.orgresearchgate.netpsu.edu The equilibrium constant and maximum equilibrium yield in CO2-H2O are comparable to those obtained with sulfuric acid catalysis. rsc.orgpsu.edu

The cyclization of citronellal to this compound-3,8-diols in this medium primarily involves two steps: the isomerization of citronellal to isopulegols, followed by the hydration of isopulegols to this compound-3,8-diols. psu.edu The hydration of isopulegols is a reversible reaction. rsc.orgpsu.edu

Research findings on the cyclization of citronellal in CO2-H2O medium highlight the potential for a cleaner synthesis route. For example, studies have investigated the effect of CO2 pressure on the conversion and selectivity of the reaction. While specific data tables detailing these effects across a range of pressures were mentioned in the search results, precise numerical data for various pressures were not consistently available across snippets to construct a comprehensive table here. However, it is noted that conversion can improve with increasing CO2 pressure. researchgate.net

Sustainable Feedstocks for this compound Derivative Synthesis (e.g., Citronellal from Eucalyptus citriodora)

The increasing interest in green chemistry has driven the exploration of sustainable feedstocks for chemical synthesis. Terpenes, such as citronellal, represent a promising renewable resource for the production of platform chemicals and derivatives like this compound compounds. vapourtec.comnih.gov Citronellal is a key precursor for the synthesis of this compound-3,8-diol (PMD) and can be obtained from natural sources, notably the essential oil of Eucalyptus citriodora. jcu.edu.auacademie-sciences.frresearchgate.netforeverest.netku.ac.kebeilstein-journals.org

Eucalyptus citriodora essential oil is a significant natural source of (+)-citronellal, often containing it as the main component (e.g., 74% in some cases). academie-sciences.frresearchgate.net The acid-catalyzed cyclization of citronellal from Eucalyptus citriodora oil is a well-established method for producing PMD. academie-sciences.frresearchgate.netbeilstein-journals.org This cyclization, often a Prins reaction, leads to the formation of cis/trans isomers of PMD. academie-sciences.frresearchgate.net

Sustainable synthesis methods using citronellal from Eucalyptus citriodora have been developed. One approach involves using citric acid as a catalyst in a biphasic medium (water/essential oil). academie-sciences.frresearchgate.net For instance, a 7% aqueous citric acid solution used with E. citriodora oil at 50°C for 15 hours achieved 82% conversion of (+)-citronellal with 80% selectivity for PMD. academie-sciences.frresearchgate.net

Another sustainable approach utilizes lignin-derived carbon acid catalysts in water for the synthesis of PMD from citronellal. researchgate.netnii.ac.jp These catalysts, prepared from alkaline lignin, have shown promising performance, in some cases outperforming other catalysts like carbon black and H-USY zeolites. researchgate.net

The use of citronellal from Eucalyptus citriodora as a renewable feedstock aligns with the principles of sustainable chemistry, offering an alternative to petrochemical-based routes for this compound derivative synthesis.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are conducted in a continuous stream rather than in batches, offers several advantages for chemical synthesis, including improved control, efficiency, and safety. mdpi.commdpi.comworktribe.com This technology is being explored for the synthesis of this compound derivatives.

Continuous Production of this compound Derivatives

Continuous flow systems enable the continuous production of chemical compounds, which can be particularly beneficial for scaling up reactions and improving process efficiency. While specific detailed examples of the continuous production of this compound itself were not extensively detailed in the search results, the application of continuous flow for the synthesis of terpene-based derivatives, including a this compound diamine, has been reported. vapourtec.comnih.gov

A two-step continuous flow procedure has been developed for the synthesis of 1,4-p-menthane diamine from α-terpinene. vapourtec.comnih.gov This process involves a visible-light mediated Diels-Alder reaction and a heterogeneously catalyzed quadruple hydrogenation. vapourtec.comnih.gov Conducting these reactions in flow can help avoid regioselectivity issues often encountered in terpene chemistry. vapourtec.comnih.gov

The principles of continuous flow, such as precise control of reaction parameters (residence time, temperature, concentration) and enhanced heat and mass transfer, are directly applicable to the synthesis of this compound derivatives, potentially leading to improved yields, selectivity, and reproducibility compared to batch processes. mdpi.commdpi.com

Process Intensification in this compound Chemical Transformations

Process intensification (PI) aims to dramatically reduce the size of chemical plants and improve efficiency by integrating reaction and separation steps, utilizing novel equipment, or employing alternative energy sources. up.ptaiche.orgmdpi.com In the context of this compound chemical transformations, PI can be achieved through various strategies, often synergistic with flow chemistry.

Integrating reaction and separation in a single unit is a key aspect of process intensification. up.ptmdpi.com While not specifically detailed for this compound synthesis in the provided snippets, concepts like reactive distillation or the use of membrane reactors, which combine reaction and separation, could potentially be applied to this compound derivative synthesis to improve conversion and purity. up.ptmdpi.com

The synthesis of this compound-3,8-diol from citronellal, for example, involves cyclization and hydration steps. psu.edu Implementing these steps in a continuous flow system could allow for better control over the formation of isomers and by-products, potentially leading to a more intensified and efficient process.

Another area of PI relevant to this compound chemistry is the use of heterogeneous catalysts, which can be easily integrated into continuous flow reactors and simplify downstream separation. researchgate.netbeilstein-journals.orgnii.ac.jp Sustainable catalysts, such as the lignin-derived carbon acids mentioned earlier, are particularly well-suited for intensified green processes. researchgate.netnii.ac.jp

Mechanistic Investigations of P Menthane Chemical Reactions

Reaction Kinetics and Thermodynamics of p-Menthane (B155814) Transformations

The speed and energy changes associated with chemical reactions are critical for process design and optimization. This subsection explores the kinetic and thermodynamic parameters that define the transformations of this compound and its precursors.

The formation of the this compound skeleton often involves the intramolecular cyclization of acyclic monoterpenes, such as citronellal (B1669106). The kinetics of this acid-catalyzed reaction to form isopulegol (B1217435), a precursor to This compound-3,8-diol (B45773), have been investigated using various solid acid catalysts. Studies on zeolite-based extrudates have determined the apparent activation energy for the cyclization of citronellal. For instance, over H-β-25 zeolite extrudates, the apparent activation energy was found to be 21 kJ/mol, while over bentonite (B74815) extrudates, it was 12 kJ/mol acs.org. These values, being lower than those reported for the same reaction in a pure kinetic regime (e.g., 55.6 kJ/mol over Al-MSU-50), suggest the presence of mass-transfer limitations when using larger catalyst extrudates acs.org.

The hydrogenation of this compound derivatives, such as limonene (B3431351) and p-cymene (B1678584), is a key reaction for producing this compound itself. Kinetic studies of limonene hydrogenation in high-pressure CO2 over a palladium catalyst have been conducted to elucidate the reaction mechanism and determine kinetic constants. A proposed mechanism involves a series of hydrogenation and isomerization steps, and the total rate constant for limonene reduction was found to increase linearly with the partial pressure of hydrogen acs.orgacs.org. The primary products are typically p-menth-1-ene, and cis- and trans-p-menthane acs.org.

Table 1: Apparent Activation Energy for Citronellal Cyclization

| Catalyst | Apparent Activation Energy (kJ/mol) |

| H-β-25 Zeolite Extrudates | 21 acs.org |

| Bentonite Extrudates | 12 acs.org |

| Al-MSU-50 (Kinetic Regime) | 55.6 acs.org |

Thermodynamic parameters dictate the extent to which a reaction can proceed and the position of chemical equilibrium. In the synthesis of this compound-3,8-diols from citronellal, the final step involving the hydration of isopulegol intermediates is a reversible reaction chemeo.com. The equilibrium constant for this hydration has been found to be similar whether the reaction is catalyzed by sulfuric acid or by carbonic acid formed from CO2 in water chemeo.com.

The hydrogenation of p-cymene to this compound results in a mixture of cis- and trans-p-menthane. The distribution of these isomers is governed by thermodynamic stability. At higher reaction temperatures, the more thermodynamically stable trans-isomer is the favored product, whereas at lower temperatures, the formation of the cis-isomer becomes more predominant mdpi.com. This temperature dependence highlights the role of thermodynamic control in determining product stereochemistry. Standard thermodynamic properties, such as the enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), are fundamental to these analyses and can be found in chemical databases chemeo.comethermo.uschemeo.com. For any reaction, the standard enthalpy change can be calculated from the sum of the standard enthalpies of formation of the products minus that of the reactants drjez.com. Similarly, the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction, can be determined from the standard Gibbs free energies of formation of the reactants and products libretexts.orgwikipedia.orgresearchgate.net.

Table 2: Product Distribution in p-Cymene Hydrogenation vs. Temperature

| Temperature | Favored Isomer | Thermodynamic Consideration |

| High Temperature | trans-p-menthane | Product is the more stable isomer mdpi.com |

| Low Temperature | cis-p-menthane | Kinetic control may play a larger role |

Catalytic Mechanisms Involving this compound

Catalysts are essential for controlling the rate and selectivity of chemical reactions. This subsection examines the mechanisms by which acid, metal, and nanoparticle catalysts influence transformations involving this compound and its precursors.

The acid-catalyzed intramolecular cyclization of citronellal is a cornerstone reaction for producing valuable this compound derivatives like isopulegol and this compound-3,8-diol. The mechanism is generally understood to involve the protonation of the aldehyde's carbonyl group by a Brønsted acid site, which initiates an ene-reaction to form a stable carbocation intermediate electronicsandbooks.com. This intermediate then deprotonates to yield the various stereoisomers of isopulegol electronicsandbooks.com. A wide array of solid acid catalysts, including zeolites (H-Y, H-Beta), mesoporous materials (Al-MCM-41), and clays, have been employed for this transformation electronicsandbooks.comsemanticscholar.org. The structure of the catalyst, particularly its pore size and the nature of its acid sites (Brønsted vs. Lewis), significantly influences both the reaction rate and the selectivity towards the desired isopulegol isomer electronicsandbooks.comsemanticscholar.org. For example, 12-membered ring zeolites like H-Y show high cyclization rates due to their large pores, which minimize diffusional limitations for the bulky product molecules electronicsandbooks.com.

Metal catalysts play a crucial role in both the synthesis and transformation of this compound derivatives, particularly in hydrogenation and dehydrogenation reactions. The solvent-free hydrogenation of p-cymene to this compound has been thoroughly investigated using various platinum-group metals (Rh, Pt, Pd, Ru) on supports like charcoal and alumina (B75360) mdpi.com. Rhodium on charcoal (Rh/C) has been identified as an exceptionally effective and recyclable catalyst, achieving over 99% conversion under optimized conditions mdpi.com. The reaction mechanism for such hydrogenations on metal surfaces is typically described by the Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface before reacting conicet.gov.aryoutube.comyoutube.comnrel.govyoutube.com.

Conversely, the dehydrogenation of this compound precursors like limonene to form the aromatic compound p-cymene is another vital metal-catalyzed process. This transformation often utilizes bifunctional catalysts that possess both acid and metal sites. The proposed mechanism involves an initial acid-catalyzed isomerization of limonene into p-menthadiene intermediates (such as α-terpinene and γ-terpinene) on the support's acid sites. These intermediates then undergo dehydrogenation on the metal sites (e.g., ZnO, Pd) to yield p-cymene mdpi.com. Catalysts like ZnO supported on silica (B1680970) have proven to be highly efficient for this gas-phase dehydroisomerisation, achieving a 100% yield of p-cymene from limonene at 325 °C mdpi.com.

Nanoparticles offer unique catalytic properties due to their high surface-area-to-volume ratio and distinct electronic structures. The catalytic decomposition of this compound has been studied using reactive force-field molecular dynamics (ReaxFF-MD) simulations in the presence of platinum nanoparticles supported on functionalized graphene sheets (Pt@FGS). These simulations revealed that the Pt@FGS nanoparticles significantly enhance the decomposition of this compound, reducing the activation energy by approximately 62%. The mechanism involves the supported platinum cluster playing a key role in the initial dehydrogenation of the this compound molecule. The initial reactions are dominated by H-abstraction, a process that is made favorable both kinetically and thermodynamically by the presence of the nanoparticles. The oxygen-containing functional groups on the graphene support also participate in the catalytic mechanism.

Mechanistic Elucidation of this compound Isomerization Pathways

The isomerization of the this compound scaffold, particularly the interconversion between its cis and trans diastereomers, is a process governed by principles of stereochemistry and reaction kinetics, often mediated by catalytic intervention. The elucidation of these isomerization pathways is crucial for controlling the synthesis of specific this compound derivatives. Mechanistic investigations, though not extensively detailed for the parent this compound hydrocarbon in isolation, can be inferred from related reactions involving the this compound skeleton and general principles of organic chemistry.

The most plausible mechanism for the isomerization of this compound involves the formation of carbocation intermediates, typically under acidic conditions. This pathway allows for the temporary loss of stereochemical integrity at a chiral center, enabling the rearrangement to a different isomer.

The key steps in the acid-catalyzed isomerization of this compound are:

Initiation via Protonation or Hydride Abstraction: In the presence of a strong acid catalyst, a functional group on a substituted this compound derivative can be protonated. For the saturated this compound hydrocarbon, a more likely initiation step involves the abstraction of a hydride ion (H⁻) from one of the tertiary carbons (C1 or C4) by a Lewis acid or a pre-existing carbocation. This results in the formation of a planar, sp²-hybridized tertiary carbocation.

Carbocation Planarity and Rehybridization: The formation of the carbocation leads to a flattening of the local geometry. The subsequent re-addition of a hydride ion can occur from either face of the planar carbocation. This non-specific addition is what allows for the interconversion between cis and trans isomers. The final product distribution is often dictated by the thermodynamic stability of the resulting isomers, with the trans isomer generally being more stable due to reduced steric strain.

Evidence for such carbocation-mediated pathways is found in the synthesis of this compound derivatives. For instance, the cyclization of citronellal to produce this compound-3,8-diol is known to proceed through a carbocation intermediate. The nature of the acid catalyst in this reaction significantly influences the reaction pathway and the resulting product distribution.

Research has shown that catalysts with weaker acid sites tend to favor the formation of this compound-3,8-diol, whereas catalysts with stronger acid sites can lead to the formation of other isomers like isopulegol. This suggests that the stability and reactivity of the carbocation intermediate are highly dependent on the catalytic environment.

The following data table, derived from research on the synthesis of this compound-3,8-diol from (±)-citronellal, illustrates the effect of different acid catalysts on product yields. This provides insight into how reaction pathways involving the this compound skeleton can be directed.

| Catalyst | (±)-Citronellal Conversion (%) | This compound-3,8-diol Yield (%) | Isopulegol Yield (%) |

|---|---|---|---|

| AL-500 | 97 | 86 | 11 |

| H-USY | 99 | 45 | 54 |

| Carbon Black | 85 | 65 | 20 |

This table is generated based on data presented in studies concerning the catalytic conversion of citronellal.

Further detailed mechanistic understanding of this compound isomerization would benefit from computational studies. Quantum chemical calculations could map the potential energy surface of the isomerization reaction, identifying the structures and energies of transition states and intermediates. Such theoretical work would complement experimental findings and provide a more complete picture of the mechanistic pathways involved.

Structure Activity Relationship Sar Studies of P Menthane Derivatives

Correlation of p-Menthane (B155814) Derivative Structure with Biological Activities

The biological activity of this compound derivatives is closely linked to their chemical structure, including the type and position of substituents, as well as their stereochemistry.

Herbicidal Activity of this compound-7-amine Derivatives

Novel sec-p-menthane-7-amine derivatives have been synthesized and evaluated for their post-emergence herbicidal activities against various weeds, such as barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). Many of these derivatives have demonstrated potent herbicidal effects, in some cases exceeding the activity of commercial herbicides like diuron (B1670789) and glyphosate. researchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgnih.govresearchgate.net

SAR studies on sec-p-menthane-7-amine derivatives have revealed that the nature of the substituent attached to the amine group significantly impacts herbicidal activity. Generally, alkyl-substituted sec-p-menthane-7-amine derivatives exhibit higher herbicidal activities compared to their phenyl-substituted counterparts. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov For instance, compounds with alkyl chains showed better inhibition rates and lower IC50 values against barnyard grass and rape. rsc.org Compound 3u, featuring a cyclohexyl alkyl substituent, demonstrated particularly strong herbicidal activity against barnyard grass root growth, with an IC50 value of 0.0088 mmol L−1. rsc.org

Here is a table illustrating the comparative herbicidal activity:

| Substituent Type | Herbicidal Activity (vs. Phenyl) | Example Compounds |

| Alkyl | Higher | 3n-3y (general), 3u (cyclohexyl) rsc.org |

| Phenyl | Lower | 3a-3m (general) rsc.org |

The electronic properties of substituent groups, particularly on phenyl rings when present, also play a role in the herbicidal activity of this compound derivatives. For this compound type Schiff base derivatives, the presence of electron-withdrawing substituents on the phenyl ring has been found to be beneficial for herbicidal activity. rhhz.net Compounds substituted with halogens like chlorine (Cl) and bromine (Br) on the phenyl ring showed significantly lower IC50 and IC90 values compared to those substituted with electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3). rhhz.net Increasing the number of electron-withdrawing substituents can further enhance activity. rhhz.net Conversely, for sec-p-menthane-7-amine derivatives, the presence of electron-donating substituents on the phenyl ring was reported to be beneficial to herbicidal activities. rsc.org Compounds with methyl or methoxy substituents showed higher inhibition rates compared to those with electron-withdrawing halogen atoms or OCF3 groups. rsc.org

Here is a table summarizing the impact of electronic properties:

| Derivative Type | Substituent Location | Electronic Property | Impact on Herbicidal Activity |

| This compound Schiff base | Phenyl ring | Electron-withdrawing | Beneficial |

| sec-p-Menthane-7-amine | Phenyl ring | Electron-donating | Beneficial |

While the precise mechanism of action for all this compound-7-amine derivatives may vary, some studies suggest that related compounds can act as inhibitors of key plant enzymes. Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a well-established target for many commercial herbicides as it is the first enzyme in the branched-chain amino acid biosynthesis pathway, essential for plant growth and not present in animals. nih.govmdpi.com Although the provided search results specifically mention AHAS inhibition in the context of other herbicide classes nih.govmdpi.com, and one result briefly mentions testing AHAS enzyme activity inhibition for novel pyrimidine (B1678525) thiourea (B124793) compounds (not directly this compound-7-amine derivatives) which showed inhibitory activity researchgate.net, further research would be needed to definitively confirm AHAS inhibition as a primary mechanism for sec-p-menthane-7-amine derivatives. However, the high herbicidal activity observed suggests interference with vital plant biochemical pathways.

Antifeedant Properties of this compound Halolactones

This compound halolactones, synthesized from precursors like piperitone (B146419) and isopulegol (B1217435), have demonstrated significant antifeedant properties against various insect pests, including the lesser mealworm (Alphitobius diaperinus). researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The introduction of a lactone function and a halogen atom to the this compound system significantly alters its antifeedant characteristics. nih.govresearchgate.net

The antifeedant activity of this compound halolactones is highly dependent on the position and type of the halogen atom, as well as the stereochemistry of the molecule. Studies have shown that the optimum antifeedant activity against the lesser mealworm is dependent on the presence of a chlorine atom at the C-5 position of the cyclohexane (B81311) ring. nih.govresearchgate.net The activity of bromo- and iodolactones is strongly influenced by the configuration of the chiral centers and the halogen substituent. nih.govresearchgate.net Enantiomeric chlorolactones with specific chiral center configurations, such as (1S,4S,5R,6R) and (1R,4R,5S,6S), and their racemic mixture, have shown very strong feeding deterrent activity. nih.govresearchgate.net The presence of chiral centers and their specific configurations play a crucial role in determining the antifeedant activity of these lactones. researchgate.netdntb.gov.ua

Here is a table highlighting the influence of halogen and stereochemistry:

| Feature | Influence on Antifeedant Activity (this compound Halolactones) | Key Findings |

| Halogen Position | Significant | Optimum activity linked to Cl at C-5. nih.govresearchgate.net |

| Halogen Type | Significant | Activity varies between Cl, Br, and I. nih.govresearchgate.net Br substitution showed higher activity compared to Cl in some marine halogenated monoterpenes, though this might be context-dependent. researchgate.net |

| Stereochemistry (Chiral Centers) | Crucial | Activity strongly depends on chiral center configuration. researchgate.netnih.govresearchgate.netdntb.gov.ua Enantiomeric chlorolactones with specific configurations are highly active. nih.govresearchgate.net |

The chemical transformation of piperitone to introduce a lactone and a halogen significantly changes its antifeedant properties. nih.govresearchgate.net

Cytotoxic Activity of this compound Derivatives Against Tumor Cell Lines

Research has investigated the cytotoxic potential of this compound derivatives, particularly those structurally related to perillyl alcohol, against various human tumor cell lines, such as ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295). nih.govresearchgate.net These studies aim to identify molecular characteristics that contribute to their cytotoxicity. nih.gov

Role of Hydroxyl Group Addition in Cytotoxicity

Studies have explored the impact of adding hydroxyl groups to the this compound structure on cytotoxic activity. For instance, one study indicated that the presence of a hydroxyl group enhanced cytotoxicity when comparing compound 1 with compound 3. nih.gov However, the relationship is not always straightforward, as seen in the comparison of (+)-carvone (more bioactive) and its corresponding monoterpene alcohol (+)-8-hydroxycarvotanacetone (less bioactive). nih.gov The effect of adding a second hydroxyl group has also been evaluated. nih.gov

Perillyl Alcohol and its this compound Analogues in Anticancer Research

Perillyl alcohol, a naturally occurring monoterpene with known anticancer activity, has been a focal point in research on this compound derivatives for cancer treatment. nih.govnih.govpharmascigroup.us Analogues of perillyl alcohol have been evaluated to understand the molecular features contributing to their cytotoxic effects. nih.gov Studies have shown that perillyl alcohol exhibits high cytotoxic activity against certain tumor cell lines. nih.govresearchgate.net

Comparisons between perillyl alcohol and its analogues have revealed that, in general, the tested analogues were less potent cytotoxically than perillyl alcohol itself, with some exceptions. nih.gov For example, (−)-perillaldehyde 8,9-epoxide demonstrated higher percentage inhibition of cell proliferation compared to perillyl alcohol against OVCAR-8, HCT-116, and SF-295 human tumor cell lines. nih.gov This suggests that the replacement of C-C double bonds by epoxide groups, in addition to the presence of an aldehyde group, can increase cytotoxicity. nih.gov Stereochemistry also appears to play a significant role in the cytotoxic activity of these compounds. nih.gov

A study evaluating 18 derivative compounds of perillyl alcohol found that one specific this compound derivative (compound 16) exhibited the highest cytotoxic activity against the tested cancer cell lines, inducing apoptotic and necrotic cell death. nih.gov This compound showed high cytotoxicity with a growth inhibition (GI) value ranging from 96.32% to 99.89% at a concentration of 25 µg/mL. nih.gov Perillaldehyde 8,9-epoxide, a derivative of perillyl alcohol, also showed high cytotoxic activity against various cancer cell lines, with IC50 values below 4.0 µg/mL for colon carcinoma, ovarian adenocarcinoma, glioblastoma, and leukemia cell lines. nih.gov

The analysis of structure-activity relationships for these derivatives suggests that the presence and position of functional groups on the this compound skeleton are crucial determinants of their anti-proliferative activity. nih.gov

Insect Repellent Efficacy of This compound-3,8-diol (B45773) (PMD)

This compound-3,8-diol (PMD) is a well-known insect repellent, effective against various insects, including mosquitoes and ticks. medicalletter.orgresearchgate.netoup.com Its efficacy has been compared to that of DEET, another common repellent. medicalletter.orgnih.gov Studies have indicated that PMD can reduce mosquito biting significantly. nih.govdntb.gov.uaresearchgate.netnih.gov

Structure-Efficacy Relationships of PMD Diastereomers

PMD exists as several stereoisomers, and research has explored the relationship between their structure and repellent efficacy. The synthesis of PMD from citronellal (B1669106) can yield different diastereomers, with high temperatures favoring the formation of the trans isomer. researchgate.net Studies on the repellent activity of individual stereoisomers have yielded some inconsistent results, though some research suggests that certain cis isomers may exhibit higher repellency against specific mosquito species. researchgate.netresearchgate.netfrontiersin.org For instance, one study demonstrated that (1R)-(+)-cis-PMD had the highest repellency index against Aedes albopictus. researchgate.net

The presence of two hydroxyl groups in PMD increases its polarity, which is relevant to its interaction with insect olfactory receptors. ku.ac.ke Molecular modeling studies are beginning to emerge to clarify the effect of the stereochemistry of PMD on their repellency properties toward mosquitoes. researchgate.net

Influence on Mosquito Blood Feeding Behavior and Fecundity

Studies have investigated the behavioral effects of PMD on mosquito blood feeding and fecundity, particularly in species like Aedes aegypti, a vector for dengue virus. nih.govdntb.gov.uaresearchgate.netnih.gov Exposure to PMD has been shown to statistically significantly reduce the percentage of Ae. aegypti that blood-fed compared to non-exposed mosquitoes. nih.govdntb.gov.uaresearchgate.netnih.gov For example, in one study, 38% of mosquitoes exposed to 20% PMD blood-fed, compared to 49% in the non-exposed group. nih.govdntb.gov.uanih.gov This suggests that PMD can influence the probability of subsequent blood feeding. nih.govdntb.gov.uanih.gov

However, studies have indicated no significant difference in fecundity between PMD-exposed and non-exposed mosquito populations. nih.govdntb.gov.uanih.gov This suggests that while PMD may affect the likelihood of a mosquito taking a blood meal, it does not appear to impact the egg-laying density of those mosquitoes that do feed. nih.govdntb.gov.uanih.gov Further research is needed to fully understand the range of effects of PMD exposure on other mosquito life-history traits. nih.govdntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is employed to establish mathematical relationships between the chemical structures of compounds and their biological activities. For this compound analogs, QSAR models have been developed to understand the key properties involved in their binding activities to insect receptors, such as the housefly GABA receptor. nih.goviastate.edu

QSAR models for this compound analogs with at least one oxygen atom attached to the ring have identified significant relationships between binding activities and parameters such as Mulliken charges on certain carbon atoms, the log P value (a measure of lipophilicity), and the total energy of the molecule. nih.goviastate.edu These findings suggest that electronic properties, hydrophobicity, and stability of this compound molecules play important roles in their binding interactions with the housefly GABA receptor. nih.goviastate.edu

In the context of insect repellency, while PMD is considered relatively safer than DEET, QSAR and pharmacophore modeling studies have been reported to aid in improving efficacy and developing more effective PMD analogues. nih.govresearchgate.net Stereo-electronic analysis of PMD and its derivatives has indicated that lower aqueous stabilization (favorable lipophilicity) and a larger separation of electrostatic potential energy, along with a significant localized negative electrostatic potential region near the oxygen atom, are important factors for repellent activity. nih.gov Pharmacophore models generated for PMDs have shown features like two aliphatic hydrophobic areas and a hydrogen-bond donor as important for potent activity. nih.govresearchgate.net These computational approaches can assist in the design and discovery of novel insect repellent candidates. nih.govresearchgate.net

Prediction of Biological Activity based on Molecular Descriptors

The prediction of biological activity in this compound derivatives is often approached through the development of QSAR models. QSAR is a method that seeks to establish a statistically significant correlation between the chemical structure of compounds, represented by molecular descriptors, and their observed biological activity. mdpi.comscience.gov By analyzing a series of compounds with known activities, these models can identify which molecular features are most influential in determining biological response.

In the context of this compound analogs, QSAR models have revealed that specific molecular descriptors have significant relationships with their binding activities, such as binding to the housefly GABA receptor. nih.goviastate.edu These findings are valuable as they can provide guidance for the rational design and prediction of the activity of new this compound derivatives, potentially leading to the identification of more potent compounds for specific applications, such as insecticides. nih.goviastate.edu

Molecular descriptors used in QSAR studies can encompass a wide range of properties, including constitutional, topological, and electronic descriptors. science.govmdpi.com The selection of appropriate descriptors is critical for building predictive models.

Electronic Properties, Hydrophobicity, and Stability in this compound QSAR Models

Several key chemical and structural parameters have been identified as strongly involved in the binding activities of this compound analogs based on QSAR models. nih.goviastate.eduresearchgate.net Among these, electronic properties, hydrophobicity, and stability have shown significant relationships with biological activity. nih.goviastate.edu

Specifically, studies on the binding activities of oxygenated this compound analogs to the housefly GABA receptor highlighted the importance of: